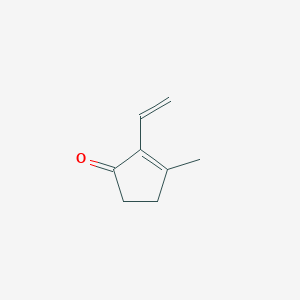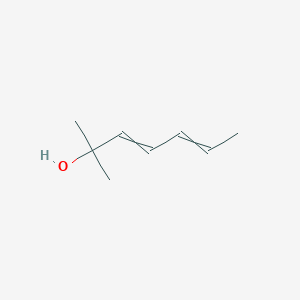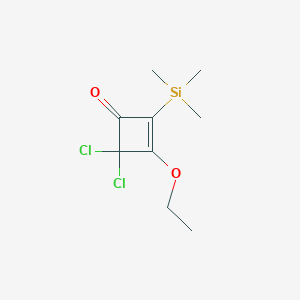
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is a unique organic compound characterized by its cyclobutene ring structure with various substituents, including dichloro, ethoxy, and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutene ring, followed by the introduction of the dichloro, ethoxy, and trimethylsilyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one exerts its effects involves interactions with specific molecular targets. The dichloro and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,4-Dichloro-3-phenyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-methyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclopent-2-en-1-one
Uniqueness
Compared to similar compounds, 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of dichloro and trimethylsilyl groups also imparts distinct chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
85990-52-9 |
|---|---|
分子式 |
C9H14Cl2O2Si |
分子量 |
253.19 g/mol |
IUPAC名 |
4,4-dichloro-3-ethoxy-2-trimethylsilylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H14Cl2O2Si/c1-5-13-8-6(14(2,3)4)7(12)9(8,10)11/h5H2,1-4H3 |
InChIキー |
AQBMHNWECNQULE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C1(Cl)Cl)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



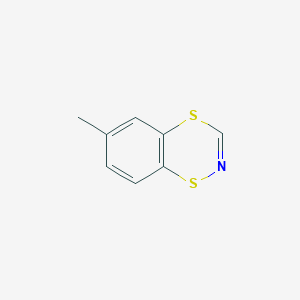
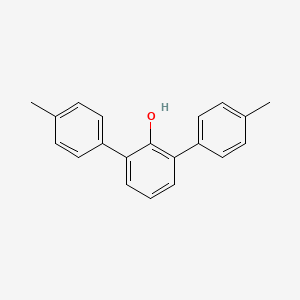
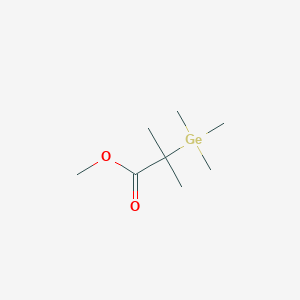
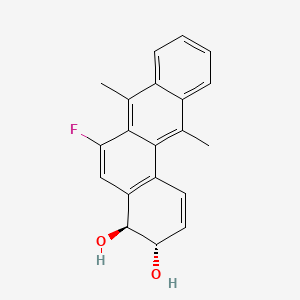
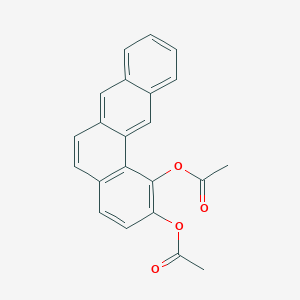
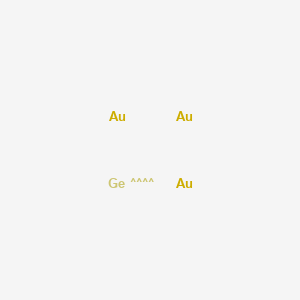


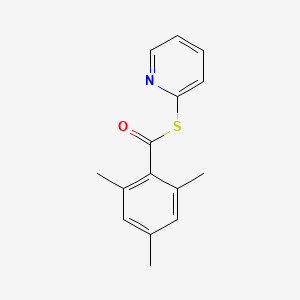
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
